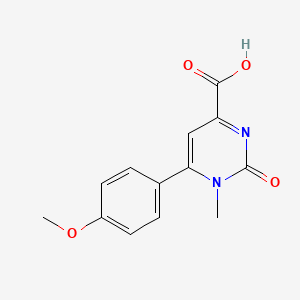

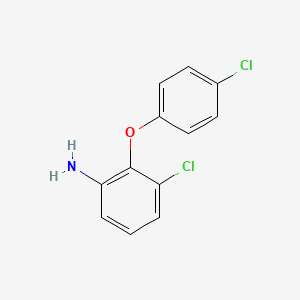

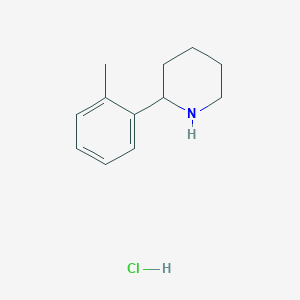

3-Chloro-2-(4-chlorophenoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-2-(4-chlorophenoxy)aniline (3C2CPA) is an organic compound that has been widely studied in the field of scientific research. It is a derivative of aniline, an aromatic amine, and is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. 3C2CPA has also been studied for its potential use as a pesticide, as well as its metabolic and biochemical effects.

科学的研究の応用

Toxicological Studies

The compound's derivatives, such as monochlorophenyl derivatives, have been explored for their toxicological effects, particularly nephrotoxicity. A study found that chlorine substitution on the phenyl ring of aniline enhances its nephrotoxic potential (Rankin et al., 1986).

Environmental Remediation

Research has been conducted on the mineralization of similar compounds in acidic solutions, highlighting the role of ozonation catalyzed with Fe2+ and UVA light in degrading these compounds. This process is significant for environmental remediation (Sauleda & Brillas, 2001).

Polymer Chemistry

In polymer chemistry, derivatives like salicylideneanil structures have been synthesized to obtain polymeric films with fluorescent properties. This highlights its application in the development of materials with specific optical characteristics (Buruianǎ et al., 2005).

Carcinogenicity Studies

The compound and its derivatives have been used in studies to understand the biotransformation of carcinogenic compounds. For instance, the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into 3-chloro-4-hydroxyaniline was studied to understand intramolecular hydroxylation-induced chlorine migration during the catabolic degradation of a chemical carcinogen (Kolar & Schlesiger, 1975).

Photochemical and Electrochemical Studies

Studies have been conducted on the vibrational analysis of similar compounds, providing insights into their structural, electronic, and vibrational properties. These investigations are essential for understanding the behavior of these compounds under various conditions and their potential applications in different fields (Revathi et al., 2017).

Biodegradation Pathways

Research has been done to understand the biodegradation pathways of similar compounds, particularly in the context of environmental pollution and remediation. This includes studies on the metabolism of these compounds by specific bacterial strains (Khan et al., 2013).

作用機序

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins to exert its effects.

Mode of Action

As a biochemical used in proteomics research , it likely interacts with proteins, possibly modifying their structure or function.

Pharmacokinetics

A related compound, artesunate-3-chloro-4 (4-chlorophenoxy) aniline (atsa), has been studied for its pharmacokinetic properties .

Result of Action

A related compound, atsa, has shown antimalarial activity in vitro and in mice models .

生化学分析

Biochemical Properties

3-Chloro-2-(4-chlorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of certain genes involved in cell cycle regulation and apoptosis. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, altering their activity. This can result in the inhibition of enzyme function, such as the inhibition of cytochrome P450 enzymes, or activation of other enzymes. These interactions can lead to downstream effects on gene expression, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. Toxic effects at high doses include liver and kidney damage, as well as disruptions in normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites. The compound can be metabolized into various byproducts, which may have their own biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding .

特性

IUPAC Name |

3-chloro-2-(4-chlorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGYRKVCOIHNRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

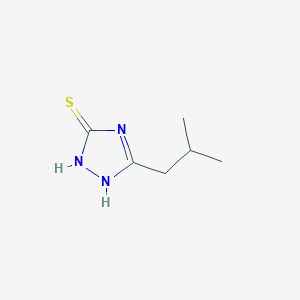

![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)

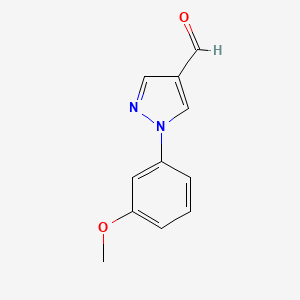

![Methyl(([5-(4-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1318517.png)

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)